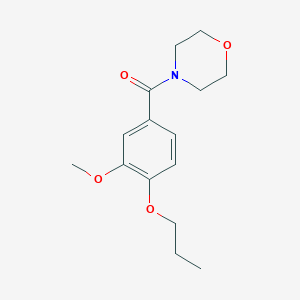![molecular formula C12H13F3N2O3 B5374989 methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, also known as MTFMN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTFMN belongs to the class of nicotinic acid derivatives and is known for its unique chemical structure, which makes it a promising candidate for various research applications.
Wirkmechanismus
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate works by binding to specific receptors in the body, leading to a cascade of biochemical reactions. It is known to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress. Additionally, methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has several advantages for use in laboratory experiments. It has a unique chemical structure, which makes it a promising candidate for various research applications. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is that it has limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. One potential area of research is the development of new drugs based on the structure of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. Researchers are also exploring the use of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate as a fluorescent probe for biological imaging, which can help visualize specific biological processes in real-time. Additionally, there is ongoing research into the potential anti-inflammatory and antioxidant properties of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, which could lead to the development of new treatments for various inflammatory conditions.
Synthesemethoden
The synthesis of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate involves the reaction of 2-(trifluoromethyl)morpholine with methyl 6-bromonicotinate in the presence of a palladium catalyst. The reaction takes place under controlled conditions, and the final product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has shown potential in various scientific research applications, including drug discovery and development, biological imaging, and chemical biology. It is known to exhibit high affinity towards certain receptors, making it a promising candidate for drug discovery and development. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also used as a fluorescent probe for biological imaging, allowing researchers to visualize specific biological processes in real-time.
Eigenschaften
IUPAC Name |
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-19-11(18)8-2-3-10(16-6-8)17-4-5-20-9(7-17)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWCFCQGLKTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5374911.png)
![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
![methyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374936.png)
![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)
![3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide](/img/structure/B5374970.png)
![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)
methanone](/img/structure/B5375008.png)
![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)
![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)

